Enantiomeric Purity: Single (5S)-Enantiomer Avoids Racemization Risk and Chiral Separation Cost
The (5S)-configured compound (CAS 2059912‑69‑3) is supplied at ≥ 95 % purity as the single enantiomer [1], which is a critical advantage over the racemic mixture (CAS 1344230‑73‑4). The racemate contains an equimolar mixture of (5S) and (5R) enantiomers, requiring additional chiral chromatography or diastereomeric salt resolution to isolate the desired stereoisomer for asymmetric synthesis or stereospecific biological assays. The estimated price premium for the single‑enantiomer product (≈ $1,632–1,944 per 50 mg) reflects the cost of stereoselective synthesis or resolution that the end‑user avoids [2].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (5S)-enantiomer, ≥ 95 % purity (CAS 2059912‑69‑3) |
| Comparator Or Baseline | Racemic mixture: 7,7‑dimethyl‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulen‑5‑amine (CAS 1344230‑73‑4, ≥ 95 % purity) |
| Quantified Difference | Target = 100 % (5S) stereoisomer; Racemate = 50:50 (5S):(5R) mixture |
| Conditions | Vendor specification (Enamine, Fluorochem) |
Why This Matters
For asymmetric synthesis and stereospecific pharmacology, the single‑enantiomer starting material eliminates the need for in‑house chiral separation, reducing labour, solvent use, and loss of material.
- [1] Kuujia Chemical Platform. (2025). Enamine catalogue listing: EN300‑330150, (5S)-7,7-dimethyl-6,7,8,9-tetrahydro‑5H‑benzo[7]annulen‑5‑amine, purity 95.0 %. View Source
- [2] Kuujia Chemical Platform. (2025). Price listing: $1,632 (50 mg) to $5,635 (5 g) for the single (5S)-enantiomer from Enamine. View Source
